molecular formula C15H26O B14680715 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene CAS No. 37636-94-5

3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene

Cat. No.: B14680715
CAS No.: 37636-94-5
M. Wt: 222.37 g/mol
InChI Key: HIRRVCGCROZFLZ-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes a dimethyl group and an isoprenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene typically involves the reaction of specific precursors under controlled conditions. One common method involves the alkylation of a suitable precursor with an isoprenyl group in the presence of a base such as potassium carbonate (K₂CO₃) in acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activity or by acting as a ligand for certain receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

37636-94-5

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

3,7-dimethyl-1-(3-methylbut-2-enoxy)octa-2,6-diene

InChI

InChI=1S/C15H26O/c1-13(2)7-6-8-15(5)10-12-16-11-9-14(3)4/h7,9-10H,6,8,11-12H2,1-5H3

InChI Key

HIRRVCGCROZFLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOCC=C(C)C)C)C

Origin of Product

United States

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